molecular formula C11H18N2 B8452987 alpha,alpha-Dimethyl-3-pyridinebutanamine

alpha,alpha-Dimethyl-3-pyridinebutanamine

Cat. No.: B8452987
M. Wt: 178.27 g/mol
InChI Key: MQAVATWCTCJPOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,alpha-Dimethyl-3-pyridinebutanamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-5-pyridin-3-ylpentan-2-amine

InChI

InChI=1S/C11H18N2/c1-11(2,12)7-3-5-10-6-4-8-13-9-10/h4,6,8-9H,3,5,7,12H2,1-2H3

InChI Key

MQAVATWCTCJPOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC1=CN=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 35.2 g of N-[1,1-dimethyl-4-(3-pyridyl) butyl]-2-nitrobenzeneacetamide in 250 mL of acetic acid was hydrogenated over 3.5 g of 10% Pd/C at atmospheric pressure and ambient temperature. The reaction was exothermic and stopped abruptly after the uptake of the theoretical amount of hydrogen (7.5 L). The catalyst was removed by filtration and the filtrate was heated at reflux for 90 minutes. After the solution was cooled, 10 mL of conc. HCl was added and the solvent was removed under reduced pressure. The residue was taken up in 1 L of water and extracted with ethyl acetate (4×200 mL) to remove the byproduct, oxindole. The aqueous layer was basified with 10N NaOH and extracted with dichloromethane to give, after evaporation of the dried (K2CO3) extracts 15 g of product. The material was distilled on a Kugelrohr apparatus (95° C.; 0.1 mm) to yield 14.3 g of alpha,alpha-dimethyl-3-pyridinebutanamine.
Name
N-[1,1-dimethyl-4-(3-pyridyl) butyl]-2-nitrobenzeneacetamide
Quantity
35.2 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.5 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.